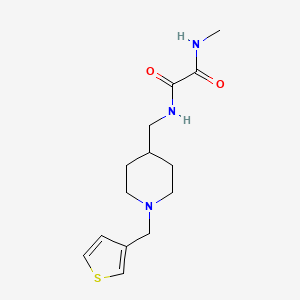

![molecular formula C15H10FN5 B2925164 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338953-46-1](/img/structure/B2925164.png)

7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential use in various applications . They are characterized by a fused ring structure and can exhibit a variety of properties depending on their specific substituents .

Synthesis Analysis

The synthesis of similar compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, has been achieved through a simple synthetic method .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused-ring structure . The specific structure of “7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” would depend on the arrangement of the substituents on the pyrazolo[1,5-a]pyrimidine core.Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on their specific structure and substituents. For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework .Physical And Chemical Properties Analysis

These compounds can exhibit excellent thermal stability . For example, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one have thermal decomposition temperatures of 325 °C and 291 °C, respectively .科学的研究の応用

Anticancer Potential Research into fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, a category that includes compounds similar to 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine, has demonstrated promising antiproliferative activity against breast, colon, and lung cancer cell lines. This activity suggests the compound's potential application in cancer research and therapy, highlighting its significance beyond basic chemistry (Dolzhenko et al., 2008).

Antimycobacterial Activity A series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, similar in structure to the subject compound, have been designed as fluoroquinolone analogues. These derivatives exhibited potent antimycobacterial activity against Mycobacterium tuberculosis, with one compound significantly inhibiting bacterial growth. Such findings underscore the potential use of these compounds in developing novel antimycobacterial therapies (Abdel-Rahman et al., 2009).

Fluorophore Development Innovative research has led to the Rh(III)-catalyzed oxidative C-H/C-H cross-coupling of [1,2,4]triazolo[1,5- a]pyrimidines with indoles and pyrroles, facilitating the assembly of novel excited-state intramolecular proton transfer (ESIPT) fluorophores. These findings suggest applications in developing new fluorescent materials and tools for biological imaging and sensors (Zhang et al., 2019).

Antiviral Research Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including modifications and derivatives, have shown potential in inhibiting influenza virus RNA polymerase PA-PB1 subunit heterodimerization. This activity presents a promising avenue for antiviral drug development, highlighting the versatility of this chemical framework in addressing viral infections (Massari et al., 2017).

Synthetic and Medicinal Chemistry The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold has been extensively studied for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. Its incorporation into several clinical trials and marketed drugs underscores its significant potential in medicinal chemistry (Merugu et al., 2022).

作用機序

特性

IUPAC Name |

7-(4-fluorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN5/c16-12-5-3-11(4-6-12)13-7-8-17-14-18-15(19-21(13)14)20-9-1-2-10-20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNGVTYVXLERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)

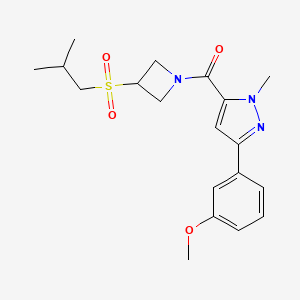

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)

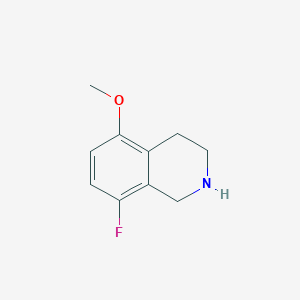

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)